molecular formula C13H13F3O3 B1323485 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid CAS No. 502651-11-8

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid

Cat. No.: B1323485
CAS No.: 502651-11-8
M. Wt: 274.23 g/mol
InChI Key: BZEYCGVQYBZOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid is a chemical compound with the molecular formula C13H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanoic acid chain with an oxo group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzene and hexanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
  • 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid
  • 6-Oxo-6-(3-difluoromethylphenyl)hexanoic acid

Uniqueness

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-5-3-4-9(8-10)11(17)6-1-2-7-12(18)19/h3-5,8H,1-2,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEYCGVQYBZOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620415
Record name 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502651-11-8
Record name 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.